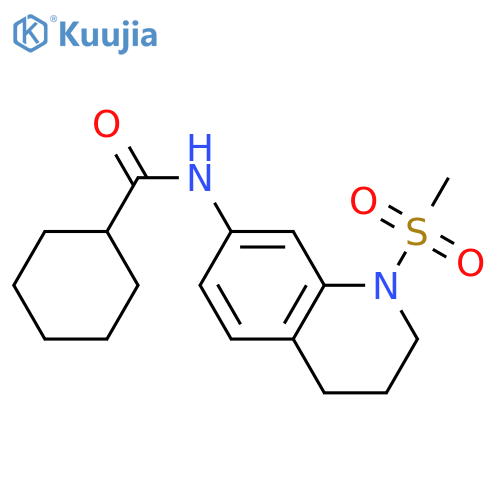Cas no 946291-73-2 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide)

946291-73-2 structure
商品名:N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
CAS番号:946291-73-2
MF:C17H24N2O3S
メガワット:336.449063301086
CID:5517113
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide
-
- インチ: 1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-13-9-10-15(12-16(13)19)18-17(20)14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,18,20)
- InChIKey: RWDOILWYXDNHRF-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC3=C(C=C2)CCCN3S(C)(=O)=O)=O)CCCCC1
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2051-0394-1mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2051-0394-25mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F2051-0394-5μmol |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2051-0394-2mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2051-0394-10μmol |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2051-0394-10mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2051-0394-75mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F2051-0394-100mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F2051-0394-4mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2051-0394-20μmol |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide |
946291-73-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
946291-73-2 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide) 関連製品
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
